
A Technical Guide to the Physicochemical
Properties of Isomaltulose Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isomaltulose hydrate

Cat. No.: B15380426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Isomaltulose, a structural isomer of sucrose, is a disaccharide carbohydrate with unique

physicochemical and physiological properties that make it a subject of increasing interest in the

pharmaceutical and food industries. This technical guide provides an in-depth overview of the

core physicochemical properties of Isomaltulose hydrate (also known by the trade name

Palatinose™). It is intended to serve as a comprehensive resource for researchers, scientists,

and drug development professionals, offering detailed data, experimental methodologies, and

visual representations of key processes. This document summarizes quantitative data in

structured tables, details experimental protocols for property determination, and includes

diagrams for metabolic pathways and experimental workflows to facilitate a thorough

understanding of this functional carbohydrate.

Chemical and Physical Properties
Isomaltulose hydrate is a white, crystalline substance with a mild, natural sweetness,

approximately 42-50% that of sucrose, and no aftertaste.[1][2][3] It is a reducing sugar

composed of glucose and fructose linked by an α-1,6-glycosidic bond.[4][5] This structural

difference from sucrose's α-1,2 linkage is responsible for many of its distinct properties.
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The fundamental chemical and physical characteristics of Isomaltulose hydrate are

summarized in the table below.

Property Value References

Chemical Name
6-O-α-D-glucopyranosyl-D-

fructofuranose monohydrate

Synonyms
Palatinose hydrate,

Isomaltulose monohydrate

CAS Number
58024-13-8 (monohydrate),

13718-94-0 (anhydrous)

Molecular Formula
C₁₂H₂₂O₁₁·H₂O (as

monohydrate)

Molecular Weight 360.31 g/mol (monohydrate)

Appearance
White to light yellow crystalline

powder

Sweetness ~50% of sucrose

Melting Point 122-128 °C

Density (Predicted) 1.69 ± 0.1 g/cm³

Optical Rotation [α]D²⁰ +96° to +101° (c=1-4, H₂O)

Caloric Value 4 kcal/g

Solubility
Isomaltulose hydrate is soluble in water, with its solubility increasing with temperature. It is

insoluble in ethanol.
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Solvent Solubility Temperature References

Water
Soluble, increases

with temperature
25 °C

DMSO 68 mg/mL 25 °C

Ethanol Insoluble 25 °C

Stability and Hygroscopicity
A key feature of Isomaltulose is its high stability under acidic and thermal conditions, which is

attributed to the stable α-1,6-glycosidic bond. Unlike sucrose, it does not readily hydrolyze in

acidic environments and does not participate in the Maillard reaction. Isomaltulose exhibits low

hygroscopicity (moisture absorption), which makes it a free-flowing powder that resists lumping.

When mixed with citric acid, its hygroscopicity shows minimal increase, in contrast to sucrose.

Experimental Protocols
This section details the methodologies for determining key physicochemical and physiological

properties of Isomaltulose hydrate.

Determination of Crystal Structure and Thermal
Properties
2.1.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic structure of a

crystalline solid.

Principle: A single crystal of Isomaltulose hydrate is mounted and irradiated with a

monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to

determine the unit cell dimensions, space group, and atomic coordinates.

Sample Preparation: Single crystals suitable for diffraction are grown from a supersaturated

solution (e.g., water-ethanol mixture) by slow evaporation.
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Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Cu Kα or Mo Kα) and a detector is used.

Data Analysis: The diffraction data is processed to solve and refine the crystal structure,

revealing details about molecular conformation, hydrogen bonding, and crystal packing.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and phase

transitions.

Principle: The difference in the amount of heat required to increase the temperature of the

Isomaltulose hydrate sample and a reference is measured as a function of temperature.

Sample Preparation: A small, accurately weighed amount of the powdered sample (typically

2-5 mg) is hermetically sealed in an aluminum pan.

Instrumentation: A differential scanning calorimeter is used. The sample is heated at a

constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Data Analysis: The melting point is determined from the peak of the endothermic event on

the DSC thermogram.

Measurement of Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the

surrounding environment.

Principle: The moisture sorption isotherm is determined by measuring the change in mass of

the sample at various controlled relative humidity (RH) levels at a constant temperature.

Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer or a Hygroscopicity Tandem

Differential Mobility Analyzer (HTDMA) can be used. Alternatively, the sample can be placed

in desiccators containing saturated salt solutions to create environments of known RH.

Procedure (Static Method):

Pre-dry the Isomaltulose hydrate sample to a constant weight.
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Place known weights of the dried sample in open containers.

Store the containers in desiccators with different saturated salt solutions, each providing a

specific RH.

Monitor the weight of the samples periodically until they reach equilibrium (constant

weight).

The hygroscopicity is expressed as the mass of water absorbed per unit mass of the dry

solid at each RH.

Determination of Glycemic Index (GI)
The GI is a relative ranking of carbohydrates in foods according to how they affect blood

glucose levels.

Principle: The incremental area under the blood glucose response curve (iAUC) after

consuming a test food containing a specific amount of carbohydrate is compared to the iAUC

after consuming the same amount of a reference carbohydrate (glucose).

Protocol Overview (Human Study):

Subjects: Recruit healthy adult volunteers (typically 10 or more).

Protocol: Subjects undergo testing on separate occasions after an overnight fast.

Test Meals: On one occasion, subjects consume a solution of Isomaltulose providing 50g

of available carbohydrate. On another occasion, they consume a solution containing 50g

of glucose (reference).

Blood Sampling: Finger-prick blood samples are taken at baseline (fasting) and at regular

intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test meal.

Analysis: Blood glucose concentration is measured for each sample. The iAUC is

calculated for both Isomaltulose and the glucose reference. The GI is then calculated as:

GI = (iAUC of Isomaltulose / iAUC of Glucose) x 100
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In Vitro Assessment of Non-Cariogenicity
In vitro oral biofilm models are used to assess the potential of a carbohydrate to cause dental

caries.

Principle: A biofilm of cariogenic bacteria (e.g., Streptococcus mutans) is grown on a surface

mimicking a tooth (e.g., bovine enamel slab). The biofilm is then exposed to the test

carbohydrate, and the resulting acid production (pH drop) and demineralization are

measured.

Protocol Overview:

Biofilm Formation:S. mutans is cultured on sterilized bovine enamel slabs in a suitable

growth medium. The slabs are often pre-treated with saliva to form an acquired pellicle.

Carbohydrate Exposure: The mature biofilms are intermittently exposed to solutions of

Isomaltulose, a positive control (e.g., 10% sucrose), and a negative control (e.g., saline).

pH Measurement: The pH of the culture medium or directly within the biofilm is monitored

over time to assess acid production.

Demineralization Analysis: After the exposure period, the enamel slabs are analyzed for

demineralization, typically by measuring the change in surface microhardness (e.g., using

a Knoop hardness tester) or by quantifying mineral loss.

Signaling Pathways and Metabolic Fate
Isomaltulose does not activate intracellular signaling pathways in the manner of a bioactive

drug. Its primary biological effect is metabolic, stemming from its slow rate of digestion and

absorption.

Digestion and Absorption Pathway
The digestion of Isomaltulose occurs in the small intestine, catalyzed by the sucrase-

isomaltase enzyme complex located on the brush border of enterocytes. However, the α-1,6-

glycosidic bond in Isomaltulose is hydrolyzed much more slowly than the α-1,2 bond in

sucrose. This slow cleavage results in a gradual release of glucose and fructose into the

bloodstream.
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Digestion and absorption of Isomaltulose in the small intestine.

This slow and sustained release of monosaccharides leads to a lower and more stable blood

glucose and insulin response compared to sucrose.

Experimental and Logical Workflows
Workflow for Glycemic Index Determination
The standardized process for determining the Glycemic Index in human subjects involves

several key steps, from subject preparation to data analysis.
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Standardized workflow for determining the Glycemic Index of Isomaltulose.
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Workflow for In Vitro Dental Caries Model
This workflow outlines the process of evaluating the cariogenic potential of Isomaltulose using

a static oral biofilm model.
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Workflow for assessing the cariogenic potential of Isomaltulose.
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Conclusion
Isomaltulose hydrate possesses a distinct set of physicochemical properties, including high

thermal and acid stability, low hygroscopicity, and a unique metabolic profile characterized by

slow digestion and a low glycemic response. These characteristics, substantiated by the

experimental methodologies outlined in this guide, make it a versatile ingredient for various

applications in the pharmaceutical and food science sectors. The provided data and workflows

offer a foundational resource for professionals engaged in research and development involving

this functional carbohydrate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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